(2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine
Overview
Description
(2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine is a complex organic compound characterized by its unique chemical structure This compound features a piperidine ring substituted with a 4-chloro-2-fluorophenyl group and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the 4-Chloro-2-fluorophenyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative reacts with 4-chloro-2-fluorobenzyl halide under basic conditions.
Attachment of the Ethylpiperazine Moiety: This can be done through reductive amination or alkylation reactions using ethylpiperazine and suitable reagents.
Industrial Production Methods
Industrial production of this compound may utilize optimized versions of the above synthetic routes, often involving continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s pharmacological properties.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.
Scientific Research Applications
(2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research focuses on its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine exerts its effects involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.
Enzymes: It can act as an inhibitor or activator of enzymes, affecting metabolic processes.
Ion Channels: The compound may alter the function of ion channels, impacting cellular excitability and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound features a similar aromatic ring structure but with different substituents, leading to distinct chemical properties.
Other Piperidine Derivatives: Compounds with variations in the piperidine ring or different substituents can exhibit different pharmacological profiles.
Uniqueness
What sets (2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-yl]-2-ethylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClFN3/c1-2-16-12-21-7-10-23(16)17-5-8-22(9-6-17)13-14-3-4-15(19)11-18(14)20/h3-4,11,16-17,21H,2,5-10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVCFSXDFMZLOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C2CCN(CC2)CC3=C(C=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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